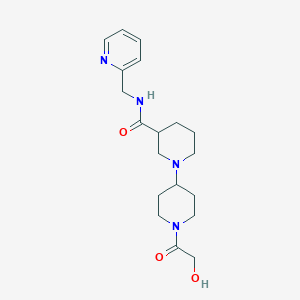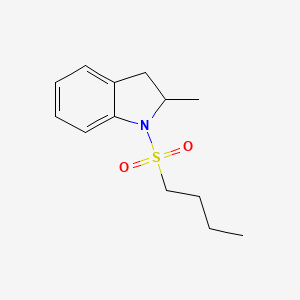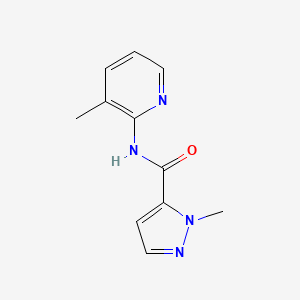
1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JDTic, is a kappa opioid receptor antagonist that has been extensively studied for its potential use in treating addiction and depression.
Mecanismo De Acción
1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. By blocking the activation of this receptor, this compound can reduce the rewarding effects of drugs of abuse and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which is associated with the rewarding effects of drugs of abuse. This compound can also increase the release of serotonin, which is involved in the regulation of mood and anxiety. Additionally, this compound has been shown to reduce the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, this compound can also have variable effects depending on the dose and route of administration, which can complicate experimental design. Additionally, this compound can have a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are a number of future directions for 1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide research. One area of interest is the development of more potent and selective kappa opioid receptor antagonists. Another area of interest is the exploration of this compound's potential use in treating other disorders such as anxiety, stress-related disorders, and pain. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of N-Boc-1,4'-bipiperidine-3-carboxylic acid with pyridine-2-carboxaldehyde to form the intermediate N-Boc-1-(pyridin-2-ylmethyl)-4'-bipiperidine-3-carboxylic acid. This intermediate is then treated with glycolic acid to produce this compound.
Aplicaciones Científicas De Investigación
1'-glycoloyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in treating addiction and depression. It has been shown to block the rewarding effects of drugs of abuse such as cocaine, heroin, and alcohol, as well as reduce symptoms of depression in animal models. This compound has also been studied for its potential use in treating pain, anxiety, and stress-related disorders.
Propiedades
IUPAC Name |
1-[1-(2-hydroxyacetyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-14-18(25)22-10-6-17(7-11-22)23-9-3-4-15(13-23)19(26)21-12-16-5-1-2-8-20-16/h1-2,5,8,15,17,24H,3-4,6-7,9-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGXXTHHYIRDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)CO)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)
![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)

![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)
![(1-{[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropyl)amine dihydrochloride](/img/structure/B5348318.png)

